1,4-diazepani
1,4-Diazepanes are a class of heterocyclic compounds characterized by a seven-membered ring containing four carbon atoms and three nitrogen atoms. These molecules exhibit unique structural features that make them valuable in various applications across the chemical industry. They find significant use as intermediates in organic synthesis due to their versatile reactivity and stability under certain reaction conditions. Furthermore, 1,4-diazepanes have been explored for their potential pharmaceutical applications, owing to their ability to modulate receptor activity and inhibit enzymes. Their structural rigidity and electron-rich nature also make them attractive candidates for the development of novel materials with specific properties such as conductivity or catalytic performance. The synthetic strategies for preparing 1,4-diazepanes are well-established, involving various methods including condensation reactions, ring-closing metathesis, and Sonogashira coupling. These compounds continue to be a subject of interest in academic and industrial research due to their promising applications and potential for further functionalization.

Struttura | Nome chimico | CAS | MF |
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2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol | 1272264-14-8 | C13H24N2O2 |
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10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one | 1210432-27-1 | C11H20N2O |
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10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one | 1211342-12-9 | C12H20N2O |
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tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate | 1603173-59-6 | C10H19ClN2O4S |
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1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone | 928003-94-5 | C10H21N3O |
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Di-Tert-Butyl 6-Methylene-1,4-Diazepane-1,4-Dicarboxylate | 1373029-10-7 | C16H28N2O4 |
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1-acetyl-1,4-diazepan-5-one | 1343572-05-3 | C7H12N2O2 |
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3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane | 1354391-25-5 | C6H12N2 |
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1-(2,2-Difluoroethyl)-1,4-diazepane | 1182782-23-5 | C7H14F2N2 |
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10-isopropyl-3,10-diazabicyclo[4.3.1]decan-4-one | 1209114-17-9 | C11H20N2O |
Letteratura correlata
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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